potassium 2-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-1,3-oxazole-4-carboxylate
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Overview
Description
Potassium 2-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-1,3-oxazole-4-carboxylate is a chemical compound with the molecular formula C9H12N2O4K. It is a potassium salt of an oxazole derivative, characterized by the presence of a pyrrolidine ring and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 2-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-1,3-oxazole-4-carboxylate typically involves the reaction of 3-hydroxypyrrolidine with an oxazole derivative under specific conditions. The process may include the use of coupling agents such as EDC·HCl in the presence of dry DMF as the solvent . The reaction is carried out at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, with temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the oxazole ring could produce a saturated heterocycle .
Scientific Research Applications
Potassium 2-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-1,3-oxazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of potassium 2-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired therapeutic effect. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Potassium 2-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-1,3-thiazole-4-carboxylate: Similar structure but with a sulfur atom replacing the oxygen in the oxazole ring.
Potassium 2-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-1,3-imidazole-4-carboxylate: Similar structure but with an additional nitrogen atom in the ring.
Uniqueness
Potassium 2-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-1,3-oxazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring, in particular, is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
potassium;2-[[(3S)-3-hydroxypyrrolidin-1-yl]methyl]-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4.K/c12-6-1-2-11(3-6)4-8-10-7(5-15-8)9(13)14;/h5-6,12H,1-4H2,(H,13,14);/q;+1/p-1/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSDZZKXODXMIP-RGMNGODLSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=NC(=CO2)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=NC(=CO2)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11KN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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